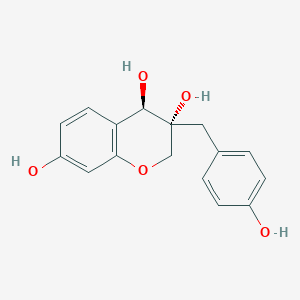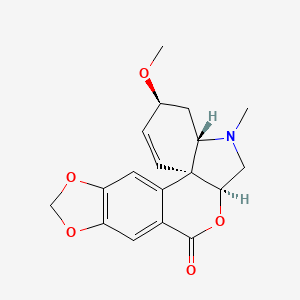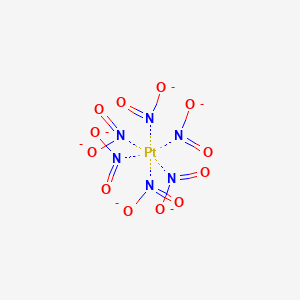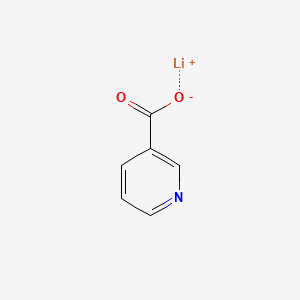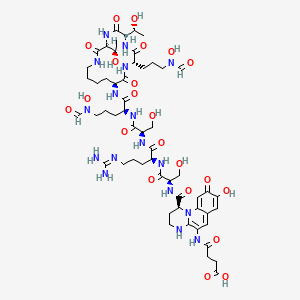
11-O-methylpseurotin A
Übersicht
Beschreibung
11-O-Methylpseurotin A is a fungal metabolite originally isolated from A. fumigatus . It is a compound of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin . It has been found to decrease the survival of hof1Δ mutant strains of S. cerevisiae .
Molecular Structure Analysis
The molecular formula of 11-O-Methylpseurotin A is C23H27NO8 . Its structure includes a total of 61 bonds, including 34 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aliphatic), 1 ketone (aromatic), 2 hydroxyl groups, 2 secondary alcohols, and 3 ethers .Physical And Chemical Properties Analysis
11-O-Methylpseurotin A has a molecular weight of 445.5 g/mol . It is a solid at room temperature . It is soluble in DMSO, ethanol, and methanol .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
11-O-methylpseurotin A: is a fungal metabolite that has been isolated from Aspergillus fumigatus. It exhibits antifungal properties, particularly by decreasing the survival of certain mutant strains of Saccharomyces cerevisiae, such as the hof1Δ strain . This suggests its potential use in studying fungal genetics and developing antifungal strategies.
Biotechnology
In biotechnological research, 11-O-methylpseurotin A has been noted for its antibacterial properties. It inhibits a Hof1 deletion strain, which could be leveraged in the development of new antibacterial agents or in the study of bacterial cell division and morphology .
Medicine
Within the medical field, 11-O-methylpseurotin A is recognized for its origin from mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS). It selectively inhibits a Hof1 deletion strain, which could have implications in the development of therapeutic agents targeting specific cellular pathways .
Agriculture
11-O-methylpseurotin A: could find applications in agriculture, particularly in the development of biopesticides. Its fungal origin and the ability to affect yeast survival suggest that it could be used to control fungal pathogens in crops .
Environmental Science
While specific studies on 11-O-methylpseurotin A in environmental science are not readily available, its role as a fungal metabolite with potential antibacterial and antifungal effects suggests that it could be studied for environmental impact, particularly in the context of microbial ecology and the natural control of pathogens .
Material Science
The compound’s solubility in various solvents and its stability suggest that 11-O-methylpseurotin A could be relevant in material science, especially in the formulation of compounds with biological activity. Its solid-state stability and solubility profile make it a candidate for incorporation into various material matrices .
Pharmacology and Toxicology
Pharmacologically, 11-O-methylpseurotin A ’s selective inhibition of specific yeast strains could be valuable in drug discovery and toxicology studies. It may serve as a tool compound in chemical genetics and synthetic lethality screens, which are techniques used to identify compounds that can target disease-related pathways .
Wirkmechanismus
Target of Action
11-O-Methylpseurotin A is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin . Its primary target is the Hof1 deletion strain . Hof1 is a protein that plays a crucial role in cytokinesis, the process by which the cytoplasm of a eukaryotic cell divides to form two daughter cells.
Mode of Action
The compound selectively inhibits the Hof1 deletion strain . This means that it prevents the normal function of Hof1, thereby affecting the process of cytokinesis.
Biochemical Pathways
The biochemical pathways affected by 11-O-Methylpseurotin A are related to cytokinesis, given its interaction with Hof1 By inhibiting Hof1, it likely disrupts the normal cell division process, leading to various downstream effects
Result of Action
The molecular and cellular effects of 11-O-Methylpseurotin A’s action primarily involve the inhibition of Hof1, which likely leads to disruptions in cytokinesis . This could potentially result in abnormal cell division and growth.
Eigenschaften
IUPAC Name |
(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLPZRKEPWAAT-CHZVKGAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-O-methylpseurotin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 11-O-methylpseurotin A and how was it discovered?
A1: 11-O-methylpseurotin A (1) exhibits selective inhibitory activity against a specific yeast strain lacking the Hof1 protein. This discovery emerged from a bioassay-guided fractionation study employing a yeast halo assay with both wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae []. Interestingly, a closely related compound, pseurotin A (2), did not demonstrate activity in this same yeast screen []. This suggests a distinct structure-activity relationship within this class of compounds.
Q2: What is known about the structure of 11-O-methylpseurotin A?
A2: 11-O-methylpseurotin A is a new compound with a unique structure arising from a combination of polyketide synthase and nonribosomal peptide synthetase (PKS/NRPS) pathways []. Its planar structure and absolute configuration were determined using a combination of techniques, including 1D and 2D NMR, HRESIMS, optical rotation, J-based analysis, and comparisons to related biosynthetic pathways [].
Q3: Can co-cultivation with other microbes influence the production of 11-O-methylpseurotin A?
A3: Yes, co-cultivation has been shown to induce the production of 11-O-methylpseurotin A. For example, when the marine-derived fungal isolate Aspergillus fumigatus MR2012 was co-cultivated with the hyper-arid desert bacterial isolate Streptomyces leeuwenhoekii strain C34, 11-O-methylpseurotin A was produced, along with other metabolites like luteoride D, pseurotin G, and terezine D []. These compounds were not detected when A. fumigatus MR2012 was fermented alone under various conditions, highlighting the impact of microbial interactions on secondary metabolite production.
Q4: Are there any other interesting findings related to the production of 11-O-methylpseurotin A or related compounds?
A4: Research indicates that microbial co-culture can significantly impact the production of secondary metabolites, including those related to 11-O-methylpseurotin A. For example, co-cultivation of Aspergillus fumigatus MBC-F1-10 with Streptomyces bullii, a bacterium isolated from the Atacama desert, led to the production of several metabolites not detected in monocultures []. These included ergosterol, several diketopiperazine alkaloids (brevianamide F, spirotryprostatin A, 6-methoxy spirotryprostatin B, fumitremorgin C and its 12,13-dihydroxy derivative, fumitremorgin B), verruculogen, and notably, 11-O-methylpseurotin A []. This highlights the potential of co-cultivation strategies for activating silent biosynthetic pathways and discovering new bioactive compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





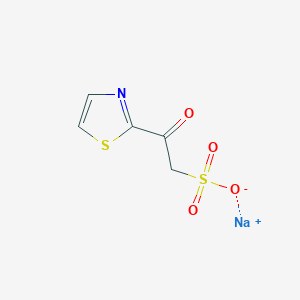


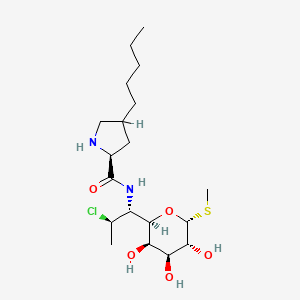
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)
